molecular formula C15H14O5 B034963 Guaiacol carbonate CAS No. 553-17-3

Guaiacol carbonate

Cat. No.: B034963
CAS No.: 553-17-3
M. Wt: 274.27 g/mol
InChI Key: ORUJFMPWKPVXLZ-UHFFFAOYSA-N
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Description

Guaiacol carbonate is a member of methoxybenzenes.

Mechanism of Action

Target of Action

The primary target of Guaiacol, a component of Guaiacol Carbonate, is Serum Albumin . It is also known to interact with reactive oxygen radicals . Guaiacol is used as a reducing co-substrate for COX reactions .

Mode of Action

Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also used in traditional dental pulp sedation . Guaiacol has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation .

Biochemical Pathways

Guaiacol’s antifungal effects may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels . It displays activity against deoxynivalenol (DON) production by modulating the oxidative response in Fusarium graminearum .

Pharmacokinetics

In rats, Guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes . .

Result of Action

The molecular and cellular effects of Guaiacol’s action include inducing cell proliferation and scavenging reactive oxygen radicals . This radical scavenging activity may be associated with its effect on cell proliferation . In addition, Guaiacol exerts inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum .

Action Environment

Environmental factors can influence the action of Guaiacol. For instance, under environmental stress, Guaiacol Peroxidase activity is boosted . .

Properties

IUPAC Name

bis(2-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUJFMPWKPVXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046405
Record name Guaiacol carbonate
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Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-17-3
Record name Phenol, 2-methoxy-, carbonate (2:1)
Source CAS Common Chemistry
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Record name Guaiacol carbonate [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GUAIACOL CARBONATE
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Record name GUAIACOL CARBONATE
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Record name Guaiacol carbonate
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Record name Bis(2-methoxyphenyl) carbonate
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Record name GUAIACOL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Guaiacol carbonate exert its effects within the body?

A: this compound is metabolized into Guaiacol, which acts as an intestinal antiseptic. [, ] It was incorporated into complex formulas aimed at reducing bacterial activity in the gut. []

Q2: What is the chemical structure of this compound?

A: this compound, also known as carbonic acid bis(2-methoxyphenyl) ester, has the molecular formula C15H14O5. []

Q3: Were there concerns about the use of this compound in early treatments?

A: Yes, some early research questioned the dosage and frequency of administration of this compound in treatments for typhoid fever. [] This highlights the importance of carefully evaluating the risk-benefit profile of any compound, even those with a history of use.

Q4: Has this compound been compared to other compounds in research?

A: Yes, a study compared this compound to acetylsalicylic acid and a combination of bromexine, acetylsalicylic acid, and codeine phosphate for treating bronchial inflammatory disorders. [] While the specifics of the study are limited in this abstract, comparative research is crucial for understanding a compound's potential advantages and disadvantages.

Q5: Are there any safety concerns associated with this compound?

A5: While this compound has been explored for various applications, it's important to note that even compounds with a history of use can have safety considerations. Always consult the latest safety data sheets and relevant research before working with this compound.

Q6: What are the limitations of the available research on this compound?

A: Much of the research available on this compound is historical and may not reflect current scientific understanding or methodologies. [, , , , , , , , , , ] Further research is needed to fully elucidate its mechanisms of action, potential applications, and safety profile.

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